2-(4-ethylphenoxy)-2-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide
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Overview
Description
2-(4-ethylphenoxy)-2-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
The synthesis of 2-(4-ethylphenoxy)-2-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization One common synthetic route involves the reaction of 4-ethylphenol with an appropriate alkylating agent to form 4-ethylphenoxy derivativesThe final step involves the condensation of the nitrophenyl derivative with a hydrazide to form the target compound .
Chemical Reactions Analysis
2-(4-ethylphenoxy)-2-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-2-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-(4-ethylphenoxy)acetic acid (4-nitrophenyl) ester: This compound shares the ethylphenoxy and nitrophenyl groups but differs in its ester linkage.
2-(4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide: This compound has a similar structure but features an acetamide group instead of a hydrazide.
The uniqueness of 2-(4-ethylphenoxy)-2-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-2-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C20H23N3O4/c1-5-15-9-11-18(12-10-15)27-20(3,4)19(24)22-21-14(2)16-7-6-8-17(13-16)23(25)26/h6-13H,5H2,1-4H3,(H,22,24)/b21-14+ |
InChI Key |
XMZHJFIWCIQKIX-KGENOOAVSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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